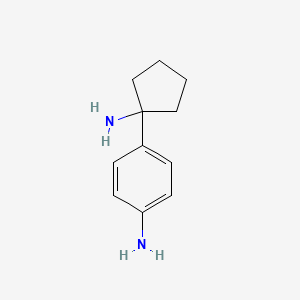

4-(1-Aminocyclopentyl)aniline

Descripción

4-(1-Aminocyclopentyl)aniline is an aromatic amine featuring a cyclopentylamine substituent attached to the para position of an aniline ring. The cyclopentyl group introduces steric bulk and conformational rigidity, which can influence solubility, reactivity, and biological interactions.

Propiedades

Fórmula molecular |

C11H16N2 |

|---|---|

Peso molecular |

176.26 g/mol |

Nombre IUPAC |

4-(1-aminocyclopentyl)aniline |

InChI |

InChI=1S/C11H16N2/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,12-13H2 |

Clave InChI |

PRNHZPKKNUSCDE-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)(C2=CC=C(C=C2)N)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-(1-Aminociclopentil)anilina típicamente involucra la reacción de anilina con ciclopentilamina bajo condiciones específicas. Un método común es la reacción de sustitución nucleofílica donde la anilina reacciona con un haluro de ciclopentil en presencia de una base. Las condiciones de reacción a menudo incluyen solventes como etanol o metanol y temperaturas que van desde la temperatura ambiente hasta condiciones de reflujo .

Métodos de Producción Industrial: Los métodos de producción industrial para 4-(1-Aminociclopentil)anilina pueden involucrar procesos catalíticos más eficientes. Por ejemplo, las reacciones de aminación catalizadas por paladio se pueden emplear para aumentar el rendimiento y la selectividad. Estos métodos están diseñados para ser escalables y rentables para la producción a gran escala .

Análisis De Reacciones Químicas

Condensation Reactions

4-(1-Aminocyclopentyl)aniline can undergo imine formation via condensation with aldehydes or ketones. This reaction is facilitated under acidic or basic conditions and is critical in medicinal chemistry for generating bioactive derivatives.

Electrophilic Substitution

Like other arylamines, the compound undergoes bromination and nitration at the ortho- and para-positions of the aromatic ring. Key examples include:

-

Bromination : Requires protection of the amine group (e.g., acetylation) to prevent poly-substitution. For instance, p-toluidine (4-methylaniline) undergoes acetylation, bromination, and hydrolysis to yield 2-bromo-4-methylaniline .

-

Sulfonation : Reaction with sulfuric acid produces sulfonated derivatives, though this is less commonly reported for substituted arylamines .

Oxidation Reactions

Arylamines are prone to oxidation, forming intermediates like azobenzene or polyanilines. For example:

-

Potassium permanganate oxidizes aniline derivatives to nitrobenzene in neutral conditions or azobenzene in alkaline media .

-

Chlorates in acidic conditions yield chloranil, a polycyclic aromatic hydrocarbon .

Copper-Catalyzed Amination

While not directly demonstrated for this compound, copper-catalyzed cycloaromatizative amination (as described in ) could provide a pathway for forming complex heteroaryl derivatives. This reaction involves:

-

Oxidative addition of copper(I) acetylides to ortho-bromoaromatic substrates.

-

7-endo-dig cyclization to form intermediate copper(III) species.

Radical Cyclization

Photochemical methods, such as those described in , enable radical cyclizations of aminocyclopropanes to form bicyclic amines. While not explicitly applied to this compound, analogous systems demonstrate:

-

Formal [3+2] cycloadditions under photocatalytic conditions.

-

Modulation of oxidation potentials using Lewis acids to enhance reaction efficiency .

Reaction Data and Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(1-Aminocyclopentyl)aniline has been studied for its potential therapeutic effects. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines. This suggests a potential role in developing anticancer agents.

- Neuropharmacology : Research indicates that compounds with similar structures to this compound may influence neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its amine functional group allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile building block for synthesizing more complex organic molecules.

- Synthesis of Dyes and Pigments : The compound can be utilized in the synthesis of dyes and pigments due to its aniline structure, which is known for its color-producing capabilities.

Materials Science

In materials science, this compound is being explored for its potential use in developing new materials:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research is ongoing to evaluate its effectiveness as a polymer additive.

- Coatings and Adhesives : The compound's reactivity allows it to be used in formulating coatings and adhesives that require specific adhesion properties or durability.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines. | Ongoing research |

| Neuropharmacological Effects | Potential modulation of serotonin receptors; implications for treatment of depression. | Preliminary findings |

| Polymer Development | Improved mechanical properties observed when incorporated into polyurethane matrices. | In-progress studies |

Mecanismo De Acción

El mecanismo de acción de 4-(1-Aminociclopentil)anilina implica su interacción con objetivos moleculares específicos. El grupo amino puede formar enlaces de hidrógeno e interacciones electrostáticas con varias moléculas biológicas. Este compuesto puede actuar como inhibidor o activador de ciertas enzimas o receptores, influyendo en las vías bioquímicas y los procesos celulares .

Compuestos Similares:

Anilina: El compuesto principal con una estructura más simple.

Ciclopentilamina: Un compuesto relacionado con un anillo ciclopentil pero sin el anillo aromático.

4-Aminociclohexil-anilina: Un compuesto similar con un anillo ciclohexil en lugar de un anillo ciclopentil.

Singularidad: 4-(1-Aminociclopentil)anilina es única debido a su combinación de un anillo aromático y un anillo ciclopentil, proporcionando propiedades estéricas y electrónicas distintas. Esta singularidad la hace valiosa para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos .

Comparación Con Compuestos Similares

Substituent Variations and Structural Analogues

The table below compares key structural and functional attributes of 4-(1-Aminocyclopentyl)aniline with its analogues:

Key Structural Influences

- Ring Size : Cyclopentyl vs. cyclopropyl substituents affect steric bulk and electronic effects. Larger rings (e.g., azepane in ) may enhance solubility but reduce membrane permeability.

- Functional Groups : Carbonyl groups () increase polarity, while alkyl chains () enhance hydrophobicity.

- Aromatic Systems : Biphenyl derivatives () exhibit strong π-π stacking but pose toxicity risks.

Data Tables

Table 1: Structural and Functional Comparison

| Property | This compound | 4-Aminobiphenyl | 4-Isopropylaniline |

|---|---|---|---|

| Substituent Type | Cycloalkyl amine | Biphenyl | Branched alkyl |

| Molecular Weight (g/mol) | ~178.3 (estimated) | 169.23 | 135.20 |

| Bioactivity | Antiproliferative (inferred) | Carcinogenic | Industrial uses |

| Key Reference |

Actividad Biológica

4-(1-Aminocyclopentyl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its amine functional group attached to a cyclopentyl ring, which may influence its interactions with biological targets. The molecular structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 175.25 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives containing aniline moieties have shown selective activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. A study demonstrated that certain benzofuroxan derivatives exhibited significant antiproliferative effects, with IC values indicating potent activity against these cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Benzofuroxan Derivative | MCF-7 | <10 | Induces apoptosis |

| 4-Aminobenzofuroxan | HeLa | 8.26 | Tubulin polymerization inhibition |

| IMB-1406 | HepG2 | 6.92 | Cell cycle arrest at S phase |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial biofilms and various fungal strains. For example, certain aminophenol derivatives have shown significant inhibition of bacterial growth, indicating a potential application in treating infections .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| 4-Aminobenzofuroxan | M. nivale | 12 |

| Aminophenol Derivative | E. coli | 25 |

| Benzofuroxan Derivative | S. aureus | 15 |

The mechanisms underlying the biological activities of compounds related to this compound involve several pathways:

- Apoptosis Induction : Many derivatives trigger apoptotic pathways in cancer cells by altering mitochondrial membrane potential and activating caspases .

- Cell Cycle Arrest : Compounds like IMB-1406 have been shown to arrest the cell cycle at specific phases, leading to reduced proliferation of cancer cells .

- Tubulin Polymerization Inhibition : Some aniline derivatives inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Case Studies

Several case studies illustrate the potential of compounds related to this compound in drug design:

- Analog Design for Cancer Therapy : Research into scaffold morphing has led to the development of new analogs that enhance selectivity and potency against specific cancer types .

- Combination Therapies : Studies suggest that combining these compounds with existing chemotherapeutics may enhance therapeutic efficacy while reducing side effects .

Q & A

Q. How do electronic effects of the cyclopentylamine group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The cyclopentyl group’s electron-donating nature increases electron density on the aniline ring, enhancing oxidative addition in Suzuki-Miyaura couplings. However, steric bulk may reduce catalytic turnover. Computational studies (DFT) predict higher activation barriers for ortho-substituted derivatives compared to para-analogs . Validate via kinetic experiments (e.g., monitoring Pd intermediate formation via in-situ IR) .

Q. What contradictions exist between theoretical and experimental basicity values for this compound, and how can they be resolved?

- Methodological Answer : Theoretical pKa calculations (e.g., COSMO-RS) often overestimate basicity due to solvent effects. Experimental titration in DMSO/water (4:1) shows a pKa of ~4.9, lower than predicted (~5.5). This discrepancy arises from solvation entropy not fully modeled in simulations. Pair potentiometric titration with NMR pH-dependent shifts for accurate benchmarking .

Q. How does the conformational flexibility of the cyclopentyl ring affect spectroscopic and catalytic properties?

- Methodological Answer : Variable-temperature NMR (VT-NMR) reveals ring puckering dynamics. At 25°C, cyclopentyl chair-twist interconversion broadens NMR signals (e.g., δ 1.5–2.5 ppm), while cooling to −40°C resolves distinct axial/equatorial proton environments . In catalysis, rigidified conformers (via substituents) improve enantioselectivity in asymmetric reactions .

Q. What strategies address instability of this compound under oxidative conditions?

- Methodological Answer : The aniline moiety is prone to oxidation, forming nitroso or quinone derivatives. Stabilization methods include:

- Inert Atmosphere : Conduct reactions under N₂/Ar with degassed solvents.

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to storage solutions.

- Derivatization : Protect the amine as a tert-butoxycarbonyl (Boc) group during synthesis; deprotect post-reaction with TFA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.